Ajmalinium, N(sup 4)-benzyl-, chloride
Description
Ajmalinium, N⁴-benzyl-, chloride is a quaternary ammonium compound derived from the ajmaline alkaloid skeleton, characterized by a benzyl group substitution at the N⁴ position of the polycyclic structure. This modification enhances its amphiphilic properties, making it relevant in pharmacological and antimicrobial contexts. Ajmaline derivatives are historically noted for antiarrhythmic properties, but N⁴-benzyl substitution may shift its applications toward antimicrobial or surfactant uses, similar to other quaternary ammonium salts (QACs) .
Properties
CAS No. |
168610-89-7 |
|---|---|
Molecular Formula |
C27H33ClN2O2 |
Molecular Weight |
453.0 g/mol |
IUPAC Name |
(9R,10S,13S,14R,15R,16S)-15-benzyl-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;chloride |
InChI |
InChI=1S/C27H33N2O2.ClH/c1-3-17-18-13-21-24-27(19-11-7-8-12-20(19)28(24)2)14-22(23(18)25(27)30)29(21,26(17)31)15-16-9-5-4-6-10-16;/h4-12,17-18,21-26,30-31H,3,13-15H2,1-2H3;1H/q+1;/p-1/t17-,18?,21-,22-,23?,24-,25?,26+,27?,29-;/m0./s1 |
InChI Key |
JHCLKYKERNMDFQ-IOSLNQHJSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC7=CC=CC=C7)O.[Cl-] |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC6=CC=CC=C6)C7=CC=CC=C7N4C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N4-Benzylajmalinium chloride can be synthesized by the alkylation of ajmaline with benzyl chloride. The reaction typically involves dissolving ajmaline in ethanol and adding benzyl chloride. The mixture is then incubated at 60°C for about 3 hours, resulting in the formation of N4-Benzylajmalinium chloride as a precipitate .
Industrial Production Methods
The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-Benzylajmalinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides under mild conditions.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of N4-Benzylajmalinium chloride .
Scientific Research Applications
N4-Benzylajmalinium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antiarrhythmic properties and potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the synthesis of other complex organic compounds and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N4-Benzylajmalinium chloride involves its interaction with ion channels in cardiac cells, leading to the stabilization of the cardiac rhythm. The compound targets sodium and potassium channels, modulating their activity and preventing abnormal heart rhythms. This action is primarily due to the quaternary ammonium group, which interacts with the ion channels and alters their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares Ajmalinium, N⁴-benzyl-, chloride with structurally related QACs:
| Compound | Core Structure | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| Ajmalinium, N⁴-benzyl-, Cl⁻ | Ajmaline skeleton | N⁴-benzyl, chloride counterion | High lipophilicity, potential membrane disruption | Antimicrobial, pharmacological |
| Benzalkonium chloride (BAC12) | Simple QAC | Dodecyl chain, dimethyl, benzyl | Broad-spectrum antimicrobial, surfactant | Disinfectants, preservatives |
| (3,4-Dichlorobenzyl)dodecyldimethylammonium chloride | QAC with dichlorobenzyl | Dodecyl, dimethyl, 3,4-dichlorobenzyl | Enhanced stability, halogenated binding | Industrial biocides |
Key Findings:
The dichlorobenzyl group in (3,4-dichlorobenzyl)dodecyldimethylammonium chloride increases electron-withdrawing effects, enhancing stability and binding to microbial proteins .
Lipophilicity and Bioactivity: BAC12’s dodecyl chain optimizes lipid bilayer penetration, a trait shared with Ajmalinium’s benzyl group. However, Ajmalinium’s rigid polycyclic structure may reduce conformational flexibility, affecting diffusion rates .
Antimicrobial Efficacy: BAC12 demonstrates broad-spectrum activity at concentrations of 0.01–0.1% (v/v), attributed to its amphiphilic structure . Ajmalinium’s efficacy likely depends on the balance between its aromatic benzyl group and the ajmaline core’s bulkiness. Halogenated analogs (e.g., dichlorobenzyl) show superior biofilm inhibition, suggesting that Ajmalinium’s non-halogenated benzyl group may limit its potency in harsh environments .
Toxicological Profiles: BAC12 is associated with cytotoxicity at high concentrations due to nonspecific membrane lysis . Ajmalinium’s complex structure might mitigate this via selective targeting, though this remains speculative without direct data.
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